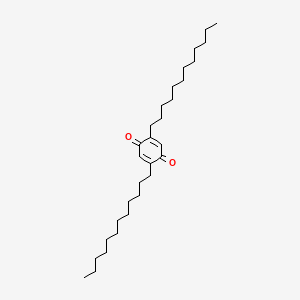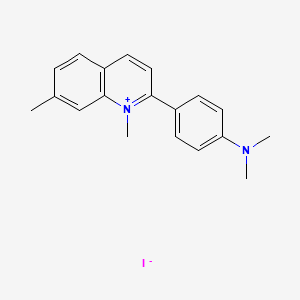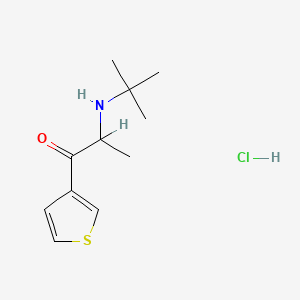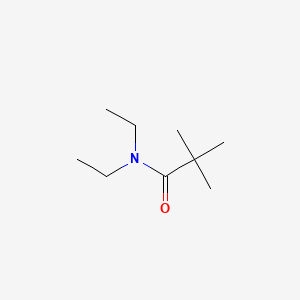![molecular formula C18H22O2 B14690231 4-[2-(4-Hydroxyphenyl)propan-2-yl]-2-(propan-2-yl)phenol CAS No. 23950-80-3](/img/structure/B14690231.png)
4-[2-(4-Hydroxyphenyl)propan-2-yl]-2-(propan-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(4-Hydroxyphenyl)propan-2-yl]-2-(propan-2-yl)phenol is a chemical compound with the molecular formula C21H23NO2 It is known for its unique structure, which includes two phenol groups connected by a propan-2-yl bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Hydroxyphenyl)propan-2-yl]-2-(propan-2-yl)phenol typically involves the reaction of acetone with phenol in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions usually include a temperature range of 50-100°C and a reaction time of several hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the same basic reaction but is optimized for higher yields and efficiency. The use of advanced catalysts and controlled reaction environments ensures the consistent production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(4-Hydroxyphenyl)propan-2-yl]-2-(propan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated or alkylated phenols.
Applications De Recherche Scientifique
4-[2-(4-Hydroxyphenyl)propan-2-yl]-2-(propan-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of phenol groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the production of polymers and resins, where its phenol groups contribute to the material’s properties.
Mécanisme D'action
The mechanism of action of 4-[2-(4-Hydroxyphenyl)propan-2-yl]-2-(propan-2-yl)phenol involves its interaction with various molecular targets. The phenol groups can donate hydrogen atoms, acting as antioxidants and neutralizing free radicals. This activity is mediated through pathways involving the reduction of oxidative stress and the modulation of signaling pathways related to inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisphenol A (BPA): Similar in structure but with different substituents on the phenol groups.
Bisphenol S (BPS): Another bisphenol compound with sulfone groups instead of the propan-2-yl bridge.
Bisphenol F (BPF): Contains a methylene bridge between the phenol groups.
Uniqueness
4-[2-(4-Hydroxyphenyl)propan-2-yl]-2-(propan-2-yl)phenol is unique due to its specific propan-2-yl bridge, which imparts distinct chemical and physical properties. This structure allows for specific interactions with molecular targets, making it valuable in various applications.
Propriétés
Numéro CAS |
23950-80-3 |
|---|---|
Formule moléculaire |
C18H22O2 |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
4-[2-(4-hydroxyphenyl)propan-2-yl]-2-propan-2-ylphenol |
InChI |
InChI=1S/C18H22O2/c1-12(2)16-11-14(7-10-17(16)20)18(3,4)13-5-8-15(19)9-6-13/h5-12,19-20H,1-4H3 |
Clé InChI |
FSJSFCUEXHMXOY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=CC(=C1)C(C)(C)C2=CC=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzo[b]thiophene, 2,3-diiodo-](/img/structure/B14690166.png)
![Benzyl hydrogen [3-(2-chloro-4-nitrophenoxy)propyl]carbonimidate](/img/structure/B14690173.png)

![5-[(4-Bromophenyl)methyl]-2,3,5-triphenyl-1,3-thiazolidin-4-one](/img/structure/B14690184.png)





![4,6-dibromo-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole](/img/structure/B14690237.png)



